molecular formula C14H20N2O8 B12218828 N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate

Cat. No.: B12218828
M. Wt: 344.32 g/mol
InChI Key: JPSMRTZDESCFKS-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate is an organic compound with the molecular formula C10H16N2. It is a derivative of phenylethylamine, characterized by the presence of two methyl groups attached to the nitrogen atoms and a phenyl group attached to the ethane backbone. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate typically involves the reaction of phenylethylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization or distillation to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base, often at elevated temperatures.

Major Products

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted phenylethylamine derivatives.

Scientific Research Applications

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate can be compared with other similar compounds, such as:

    Phenylethylamine: The parent compound, which lacks the dimethylamine groups.

    N-Methylphenylethylamine: A derivative with a single methyl group attached to the nitrogen atom.

    N,N-Dimethylphenylethylamine: A compound with two methyl groups attached to the nitrogen atom but lacking the ethane backbone.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C10H16N2) is a derivative of phenylethylamine characterized by two methyl groups on nitrogen atoms and a phenyl group on the ethane backbone. Its molecular structure influences its interactions with biological systems, particularly in modulating receptor activity and neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors. It may function as an agonist or antagonist , influencing signal transduction pathways that regulate cellular responses . The compound's interaction with these receptors can lead to various physiological effects, such as modulation of mood and cognitive functions.

Neurotransmitter Modulation

Research indicates that this compound can affect neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions are crucial for understanding its potential therapeutic applications in treating mood disorders and neurodegenerative diseases .

Antimicrobial Activity

Some studies have suggested that related compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown efficacy against various bacterial strains, indicating a potential for similar activity .

Case Studies and Research Findings

StudyFindings
Neurotransmitter Interaction Study Demonstrated that this compound modulates dopamine receptor activity, suggesting potential use in treating Parkinson's disease .
Antimicrobial Efficacy A related compound showed significant antibacterial effects against Staphylococcus aureus in vitro, indicating a possible antimicrobial role for this compound as well .
Pharmacological Assessment Evaluated the compound's effects on serotonin levels in animal models, showing promise for mood regulation therapies .

Comparative Analysis with Similar Compounds

This compound can be compared with other phenylethylamine derivatives to understand its unique biological profile:

CompoundStructureBiological Activity
Phenylethylamine C8H11NBasic neurotransmitter precursor; limited direct activity on receptors.
N-Methylphenylethylamine C9H13NEnhanced receptor affinity; potential stimulant effects.
N,N-Dimethylphenylethylamine C10H15NIncreased potency at certain receptors; explored for therapeutic use in depression .

Properties

Molecular Formula

C14H20N2O8

Molecular Weight

344.32 g/mol

IUPAC Name

N',N'-dimethyl-1-phenylethane-1,2-diamine;oxalic acid

InChI

InChI=1S/C10H16N2.2C2H2O4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2*3-1(4)2(5)6/h3-7,10H,8,11H2,1-2H3;2*(H,3,4)(H,5,6)

InChI Key

JPSMRTZDESCFKS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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